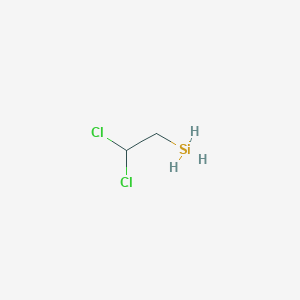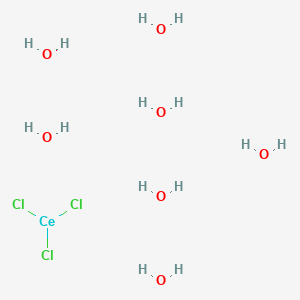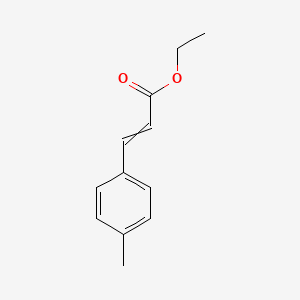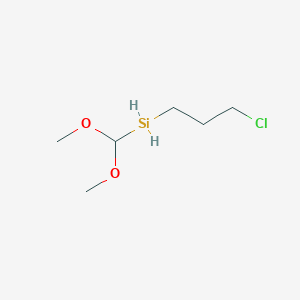
3-Chloropropyl(dimethoxymethyl)silane
Übersicht
Beschreibung
3-Chloropropyl(dimethoxymethyl)silane is an organosilicon compound with the molecular formula C6H15ClO2Si. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis and in the production of various silane coupling agents . This compound is known for its reactivity and versatility in chemical processes, making it valuable in multiple industrial applications.
Vorbereitungsmethoden
3-Chloropropyl(dimethoxymethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Chloropropyl(dimethoxymethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amino or alkoxy groups, using appropriate reagents.
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation Reactions: It can undergo condensation with other silanes or silanols to form siloxane bonds, which are crucial in the formation of polysiloxanes.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Chloropropyl(dimethoxymethyl)silane involves its ability to form strong chemical bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface treatments and adhesion processes . The molecular targets and pathways involved include the formation of covalent bonds with surface hydroxyl groups, leading to enhanced adhesion and durability of coatings and adhesives.
Vergleich Mit ähnlichen Verbindungen
3-Chloropropyl(dimethoxymethyl)silane can be compared with other similar compounds, such as:
3-Mercaptopropyl(dimethoxymethyl)silane: This compound contains a mercapto group instead of a chloro group, which imparts different reactivity and applications.
3-Methacryloxypropyl(dimethoxymethyl)silane: This compound has a methacryloxy group, making it suitable for use in polymerization reactions and the production of functionalized polymers.
(N,N-dimethyl-3-aminopropyl)(dimethoxymethyl)silane: This compound contains an amino group, which is useful in the synthesis of amine-functionalized silanes and their applications in surface modification.
The uniqueness of this compound lies in its chloro group, which provides specific reactivity for substitution reactions and its utility in the synthesis of various silane coupling agents.
Eigenschaften
IUPAC Name |
3-chloropropyl(dimethoxymethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO2Si/c1-8-6(9-2)10-5-3-4-7/h6H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDGFWKUXADMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


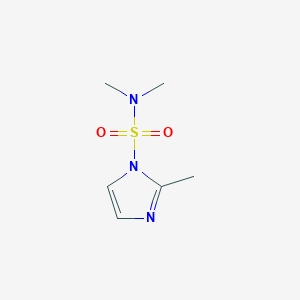
![6-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884465.png)
![6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7884468.png)
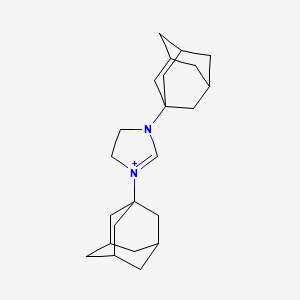
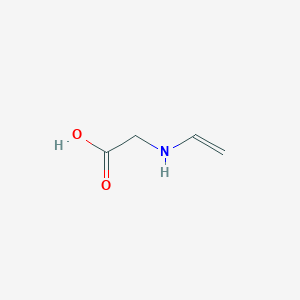
![[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B7884493.png)

![Sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B7884507.png)
